molecular formula C13H10FNO B1204229 1-(4-fluorophenyl)-N-phenylmethanimine oxide

1-(4-fluorophenyl)-N-phenylmethanimine oxide

Cat. No. B1204229
M. Wt: 215.22 g/mol
InChI Key: GJTOMWKYUWVHDO-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-N-phenylmethanimine oxide is an organofluorine compound.

Scientific Research Applications

Chromatographic Analysis

1-(4-fluorophenyl)-N-phenylmethanimine oxide, as part of flunarizine hydrochloride and its degradation products, was analyzed using micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC). This technique is critical for identifying and separating complex pharmaceutical mixtures, demonstrating the compound's relevance in pharmaceutical analysis (El-Sherbiny et al., 2005).

Synthesis of 4-Hydroxyproline

Research involving 1-(4-fluorophenyl)-N-phenylmethanimine oxide includes its use in the synthesis of 4-hydroxyproline. This synthesis process, which involves reactions with acrylaldehyde followed by hydrogenolysis and acid hydrolysis, highlights its utility in producing biologically significant compounds (Hara et al., 1981).

Polymer Electrolyte Membrane for Fuel Cells

The compound has been investigated in the context of fuel cell technology. Specifically, its sulfonated derivative was used in the synthesis of polymer electrolyte membranes, essential for enhancing fuel cell performance. This application showcases the compound's potential in energy technology (Yoo et al., 2016).

Horner−Wittig Chemistry

In the field of organic chemistry, (fluoromethyl)diphenylphosphane oxide, a related compound, demonstrates its utility in Horner−Wittig reactions. This application is significant for the synthesis of α-fluoro-β-(hydroxyalkyl)phosphane oxides, illustrating the compound's role in producing a range of organic molecules (Steenis & Gen, 2001).

Catalysis in Oxidation Reactions

The compound's derivatives have been used as catalysts in oxidation reactions, particularly for the selective oxidation of primary alcohols to aldehydes. This catalytic application is crucial for various synthetic processes in organic chemistry (Lagerspets et al., 2019).

Phosphorescent OLED Materials

In the field of materials science, derivatives of 1-(4-fluorophenyl)-N-phenylmethanimine oxide have been used in the development of phosphorescent organic light-emitting diodes (OLEDs). This indicates its significance in advanced electronic and display technologies (Liu et al., 2016).

properties

Product Name

1-(4-fluorophenyl)-N-phenylmethanimine oxide

Molecular Formula

C13H10FNO

Molecular Weight

215.22 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-phenylmethanimine oxide

InChI

InChI=1S/C13H10FNO/c14-12-8-6-11(7-9-12)10-15(16)13-4-2-1-3-5-13/h1-10H/b15-10-

InChI Key

GJTOMWKYUWVHDO-GDNBJRDFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/[N+](=C/C2=CC=C(C=C2)F)/[O-]

Canonical SMILES

C1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)F)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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